
trans-1,4-Diphenylcyclohexane
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Overview
Description
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .
Comparison with Similar Compounds
cis-1,4-Diphenylcyclohexane: Unlike the trans isomer, the cis isomer has both phenyl groups on the same side of the cyclohexane ring, resulting in different stereochemical properties.
1,4-Diphenylbutane: This compound lacks the cyclohexane ring and has a linear structure, leading to different reactivity and physical properties.
1,4-Diphenylcyclohexene: This compound contains a double bond in the cyclohexane ring, which significantly alters its chemical behavior compared to trans-1,4-diphenylcyclohexane.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .
Q & A
Basic Questions
Q. What are the common synthetic routes for trans-1,4-Diphenylcyclohexane, and how do reaction conditions influence isomer purity?
Methodological Answer: this compound is typically synthesized via catalytic hydrogenation of 1,4-diphenyl-1,3-cyclohexadiene or coupling reactions using palladium catalysts. Key factors include:
- Catalyst selection : Pd/C or PtO₂ for hydrogenation .
- Stereochemical control : Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. THF) influence the trans/cis ratio due to steric effects during cyclohexane ring closure .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) separates isomers. Purity can exceed 95% with optimized gradients .
Q. How does this compound’s conformation affect its physicochemical properties?
Methodological Answer: The chair conformation of the cyclohexane ring minimizes steric strain between phenyl groups. Computational models (e.g., DFT or Spartan software) predict:
- Axial vs. equatorial substituents : Trans-diequatorial phenyl groups reduce 1,3-diaxial strain, stabilizing the molecule .
- Dipole moments : Symmetrical trans-1,4 substitution lowers polarity compared to cis isomers, impacting solubility in nonpolar solvents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on this compound’s diffusion behavior in porous materials?
Methodological Answer: Conflicting diffusion coefficients (e.g., in silicalite) arise from variations in pore size and molecular flexibility. Strategies include:
- Transition state theory (TST) : Calculate energy barriers for channel crossing using DFT (e.g., B3LYP/6-31G*) to explain faster diffusion of trans-1,4-dimethylcyclohexane analogs .
- Molecular dynamics (MD) simulations : Model interactions between phenyl groups and zeolite frameworks to reconcile experimental discrepancies in adsorption heats .
Q. What strategies optimize this compound’s use in coordination polymers for supramolecular engineering?
Methodological Answer: The ligand’s rigidity and π-π stacking capability enhance structural stability in coordination polymers. Case studies demonstrate:
- Hydrothermal synthesis : Bridging Pb(II) ions with trans-1,4-chdc (cyclohexanedicarboxylate) forms zigzag chains stabilized by O–H⋯O and π-π interactions .
- Crystallographic analysis : Single-crystal X-ray diffraction confirms space group P21/c and unit cell parameters (e.g., a = 13.579 Å, β = 105.058°) .
Q. How do steric and electronic effects influence this compound’s role in liquid crystal formulations?
Methodological Answer: Fluorinated derivatives enhance dielectric anisotropy in liquid crystals. Key methodologies:
- Substituent placement : Introducing fluorine at para positions increases polarity while maintaining low viscosity (e.g., via Suzuki-Miyaura coupling) .
- Phase behavior analysis : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) correlate substituent size with nematic-to-isotropic transition temperatures .
Q. What advanced analytical techniques validate thermodynamic vs. kinetic control in this compound synthesis?
Methodological Answer:
- Kinetic studies : Monitor reaction intermediates via in situ NMR or IR spectroscopy to identify rate-determining steps (e.g., cyclohexane ring closure) .
- Thermodynamic profiling : Compare Gibbs free energy of cis/trans isomers using DFT (e.g., B3LYP with exact-exchange corrections) to confirm product stability .
Properties
CAS No. |
21072-41-3 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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